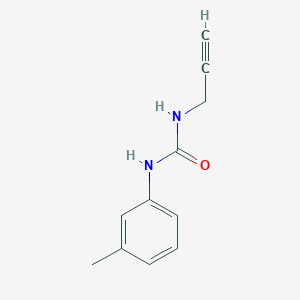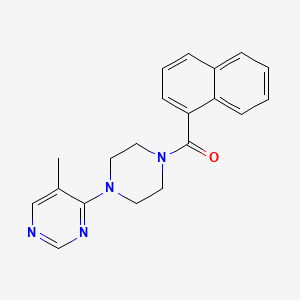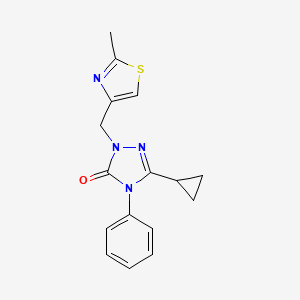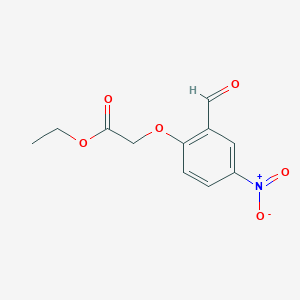
1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea, also known as MP-10, is a compound that belongs to the class of urea derivatives. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience. MP-10 is a potent inhibitor of the glycine transporter 1 (GlyT1), which is a protein that regulates the concentration of glycine in the brain. Glycine is an important neurotransmitter that plays a role in various physiological processes, including the regulation of mood, sleep, and pain perception.
Applications De Recherche Scientifique
Hydrogel Formation and Rheological Tuning
1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea demonstrates significant potential in the formation and rheological tuning of hydrogels. The compound's ability to form hydrogels across a range of acids highlights its versatility and utility in creating materials with tunable physical properties. The rheology and morphology of these gels can be adjusted by altering the anion identity, providing a method to fine-tune the gels' mechanical characteristics for specific applications. This property is crucial for developing tailored hydrogel materials for biomedical and industrial uses (Lloyd & Steed, 2011).
Interaction with Oxoanions
The compound's interaction with various oxoanions to form complexes highlights its potential in chemical sensing and separation processes. The ability to selectively form complexes with different anions, as demonstrated by the formation of a stable complex with the fluoride ion leading to urea deprotonation, underscores its utility in developing sensors and separation materials for environmental and analytical chemistry applications (Boiocchi et al., 2004).
Neuropeptide Y5 Receptor Antagonism
The synthesis and structure-activity relationship studies of this compound derivatives as neuropeptide Y5 receptor antagonists reveal their potential in therapeutic applications, particularly in treating conditions related to this receptor. This research contributes to the development of new pharmacological agents targeting the NPY5 receptor, which is implicated in various physiological processes and diseases (Fotsch et al., 2001).
Non-linear Optical Material Development
The synthesis of organic non-linear optical materials using derivatives of this compound underscores its importance in the development of new materials for optoelectronic applications. The characterization of these materials, including their crystal growth, optical properties, and second harmonic generation efficiency, highlights the compound's utility in creating advanced materials for lasers, telecommunications, and information processing (Ravindrachary et al., 2005).
Mécanisme D'action
Target of Action
It’s known that this compound is involved in reactions such as the visible-light-induced oxidative formylation of n-alkyl-n-(prop-2-yn-1-yl)anilines and the Rh(iii)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols .
Mode of Action
1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea interacts with its targets through a series of chemical reactions. In the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines, both the starting material and the product act as photosensitizers . In the Rh(iii)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols, the reaction proceeds through a hydrazine-directed C–H functionalization pathway .
Biochemical Pathways
The biochemical pathways affected by this compound involve the generation of 1 O 2 and O 2 ˙ − through energy transfer and a single electron transfer pathway . This compound also participates in the [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol .
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of the corresponding formamides in good yields under mild conditions . It also provides a new pathway to prepare diverse 1H-indazoles .
Action Environment
The action of this compound is influenced by environmental factors such as light and oxygen. For instance, the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines occurs in the absence of an external photosensitizer
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-prop-2-ynylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-3-7-12-11(14)13-10-6-4-5-9(2)8-10/h1,4-6,8H,7H2,2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHDZYSYJAJJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B2536939.png)
![4-(3-amino-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2536941.png)
![2-[4-(3-ethylphenyl)-2,3-dioxopyrazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2536942.png)

![Methyl 3-[2-[[(E)-3-(2-chloropyridin-4-yl)prop-2-enoyl]amino]propan-2-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2536944.png)

![N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]amine](/img/structure/B2536947.png)

![1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide](/img/structure/B2536949.png)

![Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2536957.png)
![2-[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol](/img/structure/B2536958.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2536961.png)
